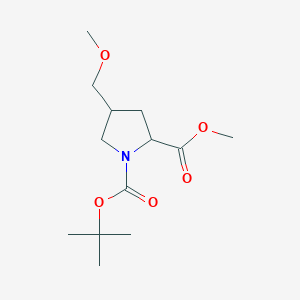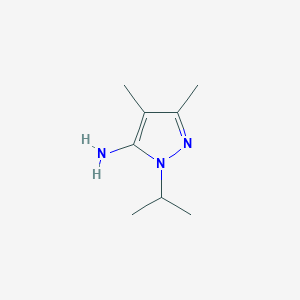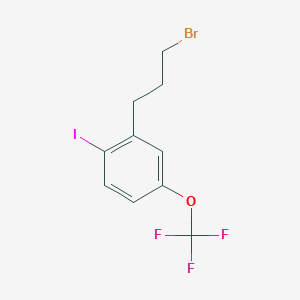
1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromopropyl, iodo, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.
These reactions often require specific catalysts and conditions to ensure high yields and purity. For example, the bromination step might involve the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, while iodination could be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromopropyl or iodo groups.
Scientific Research Applications
1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness: 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both bromopropyl and iodo groups allows for versatile reactivity, while the trifluoromethoxy group enhances its stability and potential for specific interactions in chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C10H9BrF3IO |
|---|---|
Molecular Weight |
408.98 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-6-8(3-4-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
HWWUQNKADVMOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
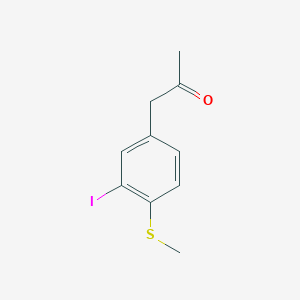

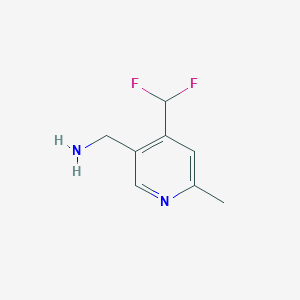
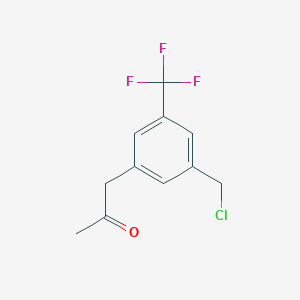
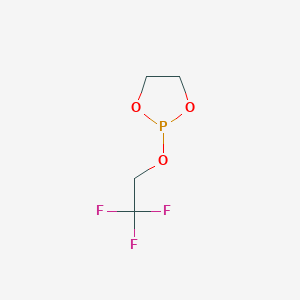
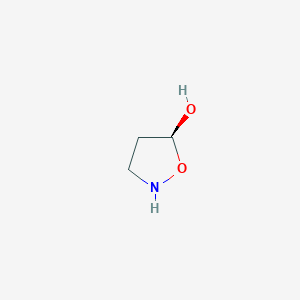
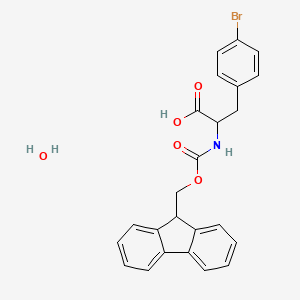

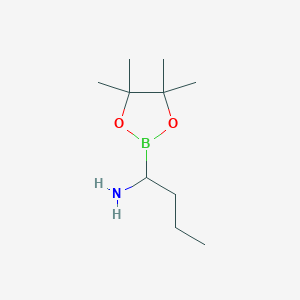
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
